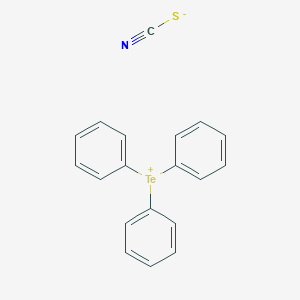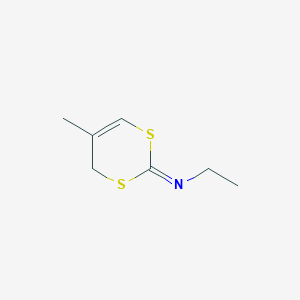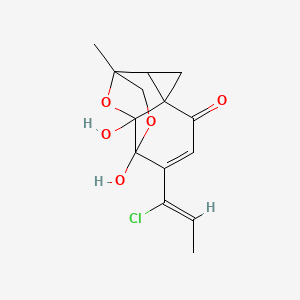
Triphenyltellanium thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyltellanium thiocyanate is an organotellurium compound characterized by the presence of three phenyl groups attached to a tellurium atom, which is further bonded to a thiocyanate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triphenyltellanium thiocyanate can be synthesized through several methods. One common approach involves the reaction of triphenyltellurium chloride with potassium thiocyanate in an organic solvent such as acetone or acetonitrile. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Triphenyltellanium thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state tellurium compounds.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different organotellurium compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide, while substitution reactions can produce various organotellurium derivatives .
Aplicaciones Científicas De Investigación
Triphenyltellanium thiocyanate has several scientific research applications:
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biological macromolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: In materials science, this compound is studied for its potential use in the development of novel materials with unique electronic or optical properties
Mecanismo De Acción
The mechanism by which triphenyltellanium thiocyanate exerts its effects involves the interaction of the tellurium and thiocyanate groups with molecular targets. The thiocyanate group can participate in nucleophilic substitution reactions, while the tellurium atom can undergo redox reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Triphenyltellurium Chloride: Similar in structure but with a chloride group instead of thiocyanate.
Triphenyltellurium Bromide: Contains a bromide group instead of thiocyanate.
Triphenyltellurium Iodide: Features an iodide group in place of thiocyanate.
Uniqueness: Triphenyltellanium thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activity compared to its halide counterparts. The thiocyanate group can engage in different types of chemical reactions, making the compound versatile for various applications .
Propiedades
Número CAS |
61042-63-5 |
|---|---|
Fórmula molecular |
C19H15NSTe |
Peso molecular |
417.0 g/mol |
Nombre IUPAC |
triphenyltellanium;thiocyanate |
InChI |
InChI=1S/C18H15Te.CHNS/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1-3/h1-15H;3H/q+1;/p-1 |
Clave InChI |
GNUOQCWYCSVXJD-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[Te+](C2=CC=CC=C2)C3=CC=CC=C3.C(#N)[S-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 8-{(2S,3S)-3-[6-(acetyloxy)hexyl]oxiran-2-yl}octanoate](/img/structure/B14602228.png)


![1-Azido-2-[2-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14602243.png)
![3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14602256.png)






![2,4,6-Tris[(octylsulfanyl)methyl]phenol](/img/structure/B14602306.png)
